molecular formula C19H19N3O4 B2832962 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1421586-34-6

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2832962
CAS No.: 1421586-34-6
M. Wt: 353.378
InChI Key: DIOFFGOZCVZMGY-DUXPYHPUSA-N
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Description

This compound belongs to the α,β-unsaturated ketone family, characterized by an enone (prop-2-en-1-one) backbone conjugated with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a 4-(pyrazin-2-yloxy)piperidin-1-yl substituent .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-19(4-2-14-1-3-16-17(11-14)25-13-24-16)22-9-5-15(6-10-22)26-18-12-20-7-8-21-18/h1-4,7-8,11-12,15H,5-6,9-10,13H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOFFGOZCVZMGY-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrazin-2-yloxy Piperidine: This involves the nucleophilic substitution reaction of pyrazine with piperidine in the presence of a suitable base.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the pyrazin-2-yloxy piperidine derivative through a condensation reaction, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols can replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alkanes.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets due to its bioactive properties.

    Pharmacology: It serves as a lead compound in drug discovery programs aimed at developing new medications.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and block its activity, thereby modulating the physiological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Key Features
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (Target) Enone + piperidine - 4-(Pyrazin-2-yloxy)piperidine
- Benzo[d][1,3]dioxol-5-yl
C₂₁H₁₈N₃O₄ Pyrazine enhances solubility and hydrogen bonding; piperidine improves lipophilicity .
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylpropen-1-one Enone + piperazine - 4-(Benzodioxol-5-ylmethyl)piperazine
- 2-Methoxyphenyl + phenyl
C₂₉H₂₇N₂O₄ Increased steric bulk from phenyl groups; methoxy improves metabolic stability .
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-benzylpiperazino)propen-1-one Enone + piperazine - 6-Bromo-benzodioxol-5-yl
- 4-Benzylpiperazine
C₂₁H₂₁BrN₂O₃ Bromine enhances halogen bonding; benzyl group may improve CNS penetration .
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one (Ilepcimide) Enone + piperidine - Unsubstituted piperidine
- Benzo[d][1,3]dioxol-5-yl
C₁₅H₁₅NO₃ Simpler structure; anticonvulsant activity attributed to piperidine’s basicity .
(E)-1-(4-Phenylpiperazino)-3-(1,3-benzodioxol-5-yl)propen-1-one Enone + piperazine - 4-Phenylpiperazine
- Benzo[d][1,3]dioxol-5-yl
C₂₀H₁₉N₂O₃ Phenylpiperazine enhances serotonin receptor affinity; lower logP than target .

Structural and Functional Insights

  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., ilepcimide) exhibit greater lipophilicity, favoring blood-brain barrier penetration, while piperazine analogs (e.g., ) often show enhanced solubility and receptor selectivity .
  • Pyrazine vs.
  • Halogenation Effects : Bromine substitution in increases molecular weight and polar surface area, which may reduce oral bioavailability but enhance target binding specificity .

Research Methodologies and Limitations

  • Crystallography : SHELX programs () have been pivotal in resolving the stereochemistry of such compounds, confirming the (E)-configuration and hydrogen-bonding networks .
  • Data Gaps: Limited pharmacokinetic or in vivo data exist for the target compound, necessitating further studies on ADMET properties.

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
CAS Number 2035018-20-1
Molecular Formula C₁₉H₁₇N₅O₃
Molecular Weight 363.4 g/mol

Structure

The compound features a benzo[d][1,3]dioxole moiety and a pyrazin-2-yloxy-piperidine group, which are significant for its biological interactions. The structural complexity allows for diverse interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit notable anticancer properties. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown promising results in inhibiting cancer cell proliferation. A study reported IC₅₀ values of related compounds as low as 2.38 µM against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds targeting the epidermal growth factor receptor (EGFR) have been found to disrupt signaling pathways critical for cancer cell survival and proliferation.
  • Apoptosis Induction : Studies using annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways, specifically affecting proteins like Bax and Bcl-2 .

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Similar pyrazole derivatives have shown effectiveness against various bacterial strains and fungi, indicating a broad-spectrum antimicrobial potential .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound:

Study TypeFindings
Anticancer Assays Significant inhibition of cancer cell lines; IC₅₀ values < 5 µM .
Antimicrobial Assays Effective against multiple bacterial strains .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of benzo[d][1,3]dioxole derivatives for their anticancer efficacy. The results indicated that compounds with structural similarities to This compound exhibited enhanced cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The study employed flow cytometry to assess apoptosis rates and found a significant increase in early apoptotic cells upon treatment with these compounds .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrazole derivatives. The study tested several compounds against common pathogens and found that those containing the pyrazinyl moiety exhibited promising antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis typically involves multi-step reactions, such as coupling a benzo[d][1,3]dioxole-containing precursor with a functionalized piperidine-pyrazine intermediate. Key steps include:

  • Knoevenagel condensation to form the α,β-unsaturated ketone (enone) moiety.
  • Nucleophilic substitution for introducing the pyrazin-2-yloxy group to the piperidine ring. Optimization requires inert atmospheres (argon/nitrogen), controlled temperatures (0–60°C), and catalysts like DCC (dicyclohexylcarbodiimide) . Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural characterization performed for this compound?

Confirm the structure using:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole), enone geometry (J = 12–16 Hz for E-configuration), and piperidine/pyrazine signals .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z ~434) .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What structural features contribute to its biological activity?

Key motifs include:

  • Benzo[d][1,3]dioxole : Enhances lipophilicity and membrane permeability .
  • Piperidine-pyrazine linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • α,β-unsaturated ketone : Acts as a Michael acceptor for covalent interactions with nucleophilic residues (e.g., cysteine thiols) .

Q. What in vitro assays are used for preliminary biological screening?

Common assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease activity).
  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination).
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization . Solubility in DMSO or ethanol is critical for dosing consistency .

Advanced Research Questions

Q. How can computational methods predict its reactivity and target interactions?

Use:

  • Molecular docking (AutoDock Vina, Schrödinger) to model binding poses with targets (e.g., kinases, GPCRs).
  • DFT calculations (Gaussian) to analyze enone electrophilicity and regioselectivity in reactions .
  • MD simulations (AMBER) to study conformational stability in biological environments .

Q. What strategies resolve contradictions in SAR studies with analogous compounds?

Address discrepancies by:

  • Meta-analysis of bioactivity data from structurally similar derivatives (e.g., pyrazole or thiazolidinone analogs) .
  • Proteomic profiling to identify off-target effects confounding SAR interpretations .
  • Statistical modeling (PLS regression) to correlate substituent effects (e.g., methoxy vs. propoxy groups) with activity .

Q. How is reaction stereochemistry controlled during synthesis?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) for asymmetric induction in piperidine functionalization.
  • Catalytic asymmetric synthesis : Use of organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective steps .
  • HPLC chiral separation (Chiralpak columns) to isolate enantiomers .

Q. What advanced techniques elucidate its mechanism of action in complex biological systems?

Employ:

  • Cryo-EM or X-ray crystallography to visualize compound-target complexes .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics .
  • Metabolomics (LC-MS) to track downstream metabolic perturbations .

Q. How do formulation challenges impact preclinical studies?

  • Solubility enhancement : Use cyclodextrins or lipid nanoparticles for in vivo delivery .
  • Stability testing : Monitor degradation under varied pH/temperature via accelerated stability studies (ICH guidelines) .
  • Bioavailability optimization : Pharmacokinetic studies with radiolabeled compound (³H/¹⁴C) to assess absorption/distribution .

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